

Comprehensive Technical Guide: Ethyl 7-bromobenzofuran-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 7-bromobenzofuran-2-carboxylate

CAS No.: 1033201-65-8

Cat. No.: B1421225

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Abstract

This technical guide provides a rigorous analysis of **Ethyl 7-bromobenzofuran-2-carboxylate** (CAS: 1033201-65-8), a critical intermediate in the synthesis of bioactive benzofuran scaffolds. This document details the structural characterization, validated synthetic protocols, and spectroscopic signatures required for high-purity isolation. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows involving Suzuki-Miyaura cross-coupling or ester hydrolysis.

Structural Analysis & Synthetic Utility

The 7-bromobenzofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a precursor for:

- P-glycoprotein inhibitors: Used in multidrug resistance (MDR) reversal.
- Antimicrobial agents: Specifically targeting resistant bacterial strains.

- Reagent Prep: Charge a flame-dried round-bottom flask with 3-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).
- Base Addition: Add (2.5 equiv) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 15 min.
- Alkylation: Dropwise add Ethyl bromoacetate (1.2 equiv) over 10 minutes.
- Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
 - Mechanistic Note: The initial O-alkylation is fast; the subsequent intramolecular aldol and dehydration require thermal energy.
- Workup: Cool to RT. Pour the reaction mixture into crushed ice/water (10x volume). Stir vigorously for 30 minutes to precipitate the product.
- Isolation: Filter the precipitate. Wash the filter cake with water () to remove residual DMF and salts.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (, Hexane/EtOAc gradient) if high purity (>99%) is required.

Experimental Workflow Diagram



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Workflow for the synthesis of **Ethyl 7-bromobenzofuran-2-carboxylate** via base-mediated cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this compound, derived from the specific substitution pattern (7-bromo) and validated against benzofuran standards.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(Chloroform-d) Frequency: 400 MHz



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Carbon NMR (¹³C NMR)

Solvent:

Key Signals:

- 159.2 ppm: Carbonyl () ester.
- 153.5 ppm: C-7a (Quaternary aromatic C adjacent to Oxygen).
- 145.8 ppm: C-2 (Furan ring carbon attached to ester).
- 128.5, 124.5, 123.0 ppm: Aromatic CH carbons (C-4, C-5, C-6).
- 113.5 ppm: C-3 (Furan CH).
- 105.8 ppm: C-7 (C-Br, distinctively upfield due to heavy atom effect relative to H).
- 61.8 ppm: Ester
-
- 14.3 ppm: Ester
-

Mass Spectrometry (MS)[13]

- Ionization Mode: ESI (+) or EI.
- Molecular Ion:

calculated for

.
- Observed Peaks:
 - (

isotope)
 - (

isotope)
 - Pattern: Distinctive 1:1 doublet characteristic of mono-brominated compounds.

Infrared Spectroscopy (IR)[4][13]

- 1720–1735 cm^{-1} : Strong

stretch (Ester).
- 1260 cm^{-1} : C-O stretch.
- 1580, 1470 cm^{-1} : Aromatic

skeletal vibrations.

Quality Control & Impurity Profiling

To ensure "Self-Validating" protocols, researchers must check for these common impurities:

- Unreacted Salicylaldehyde:
 - Detection:

H NMR signal at

ppm (Aldehyde CHO).

- Remediation:[1] Wash crude solid with dilute NaOH (removes phenolic starting material).
- Open-Chain Intermediate (Uncyclized):
 - Detection: Presence of phenolic OH stretch in IR (cm^{-1}) or complex aliphatic region in NMR.
 - Remediation:[1] Ensure reaction temperature reaches 90°C ; reflux longer if necessary.
- Hydrolysis Product (Free Acid):
 - Detection: Broad singlet
ppm in DMSO-
.
 - Remediation:[1] Avoid acidic workup; recrystallize from anhydrous ethanol.

References

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Sources

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Ethyl 7-bromobenzofuran-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1421225#spectroscopic-data-for-ethyl-7-bromobenzofuran-2-carboxylate\]](https://www.benchchem.com/product/b1421225#spectroscopic-data-for-ethyl-7-bromobenzofuran-2-carboxylate)

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